Lipophilicity Differentiation: Intermediate XLogP3 of 2.6 vs. Regioisomeric and Non-Chlorinated Analogs
The target compound exhibits a computed XLogP3 of 2.6, placing it between the non-chlorinated analog 4-(phenylsulfonamido)benzoic acid (XLogP3 = 1.8) and the regioisomer 2-benzenesulfonamido-4-chlorobenzoic acid (XLogP3 = 3.2) [1]. All three compounds share an identical TPSA of 91.9 Ų [1]. This intermediate lipophilicity, achieved without altering polar surface area, offers a distinct permeability-solubility balance that is not accessible with either the more polar des-chloro analog or the more lipophilic 4-chloro-2-sulfonamido isomer.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 4-(Phenylsulfonamido)benzoic acid (CAS 28547-16-2): XLogP3 = 1.8; 2-Benzenesulfonamido-4-chlorobenzoic acid (CAS 158580-85-9): XLogP3 = 3.2 |
| Quantified Difference | ΔXLogP3 = +0.8 vs. non-chlorinated analog; ΔXLogP3 = -0.6 vs. 4-chloro-2-sulfonamido isomer |
| Conditions | XLogP3 values computed by PubChem using XLogP3 3.0 algorithm; all compounds share identical TPSA (91.9 Ų), HBD (2), and HBA (5) |
Why This Matters
Lipophilicity differences of this magnitude (ΔXLogP3 ≥ 0.6) are pharmacokinetically meaningful and can alter membrane permeability, off-target binding, and metabolic clearance, making the target compound uniquely suited for lead series requiring intermediate logD without increased polar surface area.
- [1] PubChem. (2025). Computed Properties: CID 47359942 (XLogP3 2.6, TPSA 91.9 Ų); CID 506053 (XLogP3 1.8, TPSA 91.9 Ų); CID 16772724 (XLogP3 3.2, TPSA 91.9 Ų). National Center for Biotechnology Information. View Source
